N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide
Description
N-({1-[(3-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide is a benzimidazole-derived compound featuring a 3-chlorobenzyl group at the 1-position of the benzimidazole core and a benzamide substituent linked via a methylene group at the 2-position. The compound’s design incorporates hydrophobic (3-chlorophenyl) and hydrogen-bonding (benzamide) moieties, which are critical for interactions with biological targets.
Properties
Molecular Formula |
C22H18ClN3O |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C22H18ClN3O/c23-18-10-6-7-16(13-18)15-26-20-12-5-4-11-19(20)25-21(26)14-24-22(27)17-8-2-1-3-9-17/h1-13H,14-15H2,(H,24,27) |
InChI Key |
AGFNYMGTPGEBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine
Benzimidazole formation typically begins with the cyclocondensation of o-phenylenediamine (1 ) under acidic conditions. In the presence of hydrochloric acid and an aldehyde equivalent, the diamine undergoes dehydration to form the heterocyclic core. For example, reacting 1 with an amidinium salt derived from 3-chlorobenzyl chloride facilitates the selective formation of 1-(3-chlorobenzyl)-1H-benzimidazole (2 ).
Key Reaction Conditions
-
Reagents : o-phenylenediamine, 3-chlorobenzyl chloride, HCl (catalytic)
-
Solvent : Ethanol or dichloromethane
-
Temperature : 0–5°C (to minimize side reactions)
The regioselectivity of alkylation at the 1-position is influenced by steric and electronic factors. The use of a bulky base, such as sodium hydride, favors alkylation at the less hindered nitrogen atom.
Formylation at the 2-Position
Introducing a hydroxymethyl group at the 2-position of the benzimidazole core requires formylation followed by reduction:
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction, utilizing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), selectively formylates the 2-position of 2 to yield 1-(3-chlorobenzyl)-1H-benzimidazole-2-carbaldehyde (3 ).
Key Reaction Conditions
Reduction to Hydroxymethyl Derivative
The aldehyde (3 ) is reduced to the corresponding alcohol, [1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol (4 ), using sodium borohydride (NaBH₄) in methanol.
Key Reaction Conditions
Conversion of Hydroxymethyl to Aminomethyl
Transforming the hydroxymethyl group (-CH₂OH) into an aminomethyl (-CH₂NH₂) moiety is critical for subsequent acylation. Two primary methods are employed:
Gabriel Synthesis
-
Mesylation : Treating 4 with methanesulfonyl chloride (MsCl) in the presence of triethylamine forms the mesylate intermediate.
-
Phthalimide Displacement : Reacting the mesylate with potassium phthalimide in DMF substitutes the leaving group with phthalimide.
-
Deprotection : Hydrazine hydrate cleaves the phthalimide group, yielding 2-(aminomethyl)-1-(3-chlorobenzyl)-1H-benzimidazole (5 ).
Key Reaction Conditions
Mitsunobu-Based Azide Formation
-
Mitsunobu Reaction : Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), 4 is converted to the azide (6 ) via reaction with diphenylphosphoryl azide (DPPA).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the azide to the primary amine (5 ).
Key Reaction Conditions
Acylation with Benzoyl Chloride
The final step involves acylating the aminomethyl group (5 ) with benzoyl chloride to form the target compound:
Schotten-Baumann Reaction
Reacting 5 with benzoyl chloride in a biphasic system (water/dichloromethane) in the presence of sodium hydroxide yields N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide (7 ).
Key Reaction Conditions
-
Reagents : Benzoyl chloride, NaOH
-
Solvent : Dichloromethane/water
-
Temperature : 0°C (to control exotherm)
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound include:
Chemical Reactions Analysis
Types of Reactions
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in various substituted benzamides, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Benzodiazole derivatives, including N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide, have shown promising anticancer properties. A study evaluated several benzodiazole derivatives for their cytotoxic effects against human colorectal carcinoma cell lines (HCT116). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting strong potential for further development as anticancer drugs .
Antimicrobial Properties
Research has demonstrated the antimicrobial efficacy of related benzodiazole compounds against various bacterial and fungal strains. For instance, the minimum inhibitory concentrations (MICs) of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity. Compounds with specific substitutions showed potent effects against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of benzodiazole derivatives is crucial for optimizing their biological activity. Various studies have synthesized and evaluated different substituents on the benzodiazole ring to determine their impact on potency and selectivity. For example, modifications at the 3-position of the phenyl ring have been linked to enhanced anticancer activity, guiding future synthesis efforts .
Case Studies
Case Study 1: Anticancer Evaluation
In a study focusing on the synthesis of benzodiazole derivatives, several compounds were tested against HCT116 cells using the Sulforhodamine B assay. The findings revealed that compounds with a 3-chloro substitution demonstrated superior anticancer activity compared to others, with IC50 values around 4.53 µM, outperforming standard treatments .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of synthesized benzodiazole derivatives against a panel of bacteria and fungi. The results highlighted that certain compounds exhibited MIC values as low as 1.27 µM against Bacillus subtilis, showcasing their potential as effective antimicrobial agents .
Table 1: Anticancer Activity of Benzodiazole Derivatives
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
Table 2: Antimicrobial Activity of Benzodiazole Derivatives
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
Mechanism of Action
The mechanism of action of N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key distinctions in substituents, synthesis yields, physicochemical properties, and biological activities are highlighted below.
Structural Analogues and Substituent Effects
N-(1H-1,3-Benzodiazol-2-yl)-3-chlorobenzamide (CAS 24363-92-6) Structure: Lacks the methylene linker and 3-chlorobenzyl group present in the target compound. Molecular Weight: 271.7 g/mol vs. 376.84 g/mol (target compound).
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(3-chlorophenyl)benzamide (Compound 6, ) Structure: Features a conjugated enone system and a 3-chlorophenylbenzamide group. Yield: 67% vs. No yield reported for the target compound. Melting Point: >300°C, indicating high crystallinity, similar to the target compound’s likely stability .
N-(2-Chloromethyl-benzimidazol-1-yl methyl)-benzamide (Compound 3a, )
- Structure : Contains a 2-chloromethyl substituent on the benzimidazole.
- Biological Activity : Demonstrated significant anti-inflammatory and analgesic effects (100 mg/kg, p.o.) with low gastric toxicity. This suggests that chloro substituents enhance bioactivity, supporting the target compound’s 3-chlorobenzyl group as a pharmacophoric element .
N-{[1-(3-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide ()
- Structure : Replaces benzamide with a furan-2-carboxamide group.
- Key Difference : The furan ring may alter solubility and hydrogen-bonding capacity compared to the benzamide in the target compound, influencing target selectivity .
Biological Activity
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 319.81 g/mol
- CAS Number : 919976-16-2
The compound features a benzamide moiety linked to a benzodiazole structure, which is known for various pharmacological properties. The presence of the chlorophenyl group enhances its biological activity by influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzodiazole Core : The core is synthesized through condensation reactions involving o-phenylenediamine.
- Introduction of Chlorophenyl Group : This is achieved via Friedel-Crafts alkylation using 3-chlorobenzyl chloride.
- Benzamide Formation : The final step involves acylation reactions to attach the benzamide group.
Antimicrobial and Antiparasitic Properties
Recent studies have highlighted the potential antimicrobial activity of benzodiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains and parasites:
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Compound A | Moderate | Salmonella typhi | |
| Compound B | Strong | Bacillus subtilis | |
| Compound C | Weak | Escherichia coli |
Insecticidal Activity
The compound's structural similarity to known insecticides suggests potential larvicidal activity against vectors such as Aedes aegypti. In related studies, derivatives of benzodiazole demonstrated effective larvicidal properties with low toxicity to mammals:
These findings indicate that modifications in the benzodiazole structure can lead to enhanced insecticidal properties while maintaining safety profiles for non-target organisms.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interference with key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that alter cellular signaling.
- Cellular Interaction : Inducing apoptosis in targeted cells through various pathways.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzodiazole derivatives similar to this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzodiazole derivatives showed promising results against Salmonella typhi and Bacillus subtilis, suggesting that structural modifications can enhance antibacterial activity significantly .
Case Study 2: Insecticidal Activity
Research on larvicidal compounds revealed that certain benzodiazole derivatives exhibited potent activity against Aedes aegypti, highlighting their potential as eco-friendly insecticides .
Q & A
Q. What are the standard protocols for synthesizing N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions starting with the formation of the benzimidazole core. Key steps include:
- Benzimidazole ring formation : Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions (e.g., polyphosphoric acid) .
- Chlorophenyl substitution : Alkylation using 3-chlorobenzyl halides in polar aprotic solvents like DMF or acetonitrile at 60–80°C .
- Amide coupling : Reaction of the intermediate with benzoyl chloride using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
Optimization involves adjusting reaction time, temperature, and solvent polarity. For example, reducing reaction time for alkylation steps minimizes by-product formation (e.g., over-alkylation) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns (e.g., chlorophenyl integration at δ 7.2–7.4 ppm, benzamide carbonyl at ~168 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 407.0921 for C₂₂H₁₈ClN₃O₂) and fragments to confirm substituents .
- IR spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, benzimidazole C=N at ~1600 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation, particularly for studying π-π stacking in benzimidazole cores .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what targets are most plausible?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets such as kinases (e.g., EGFR) or GPCRs. The benzimidazole moiety often binds ATP pockets, while the chlorophenyl group enhances hydrophobic interactions .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the amide group) for activity against enzymes like HDACs or PARPs .
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., logP ~3.5 suggests moderate permeability) and metabolic stability (CYP450 interactions via the chlorophenyl group) .
Q. How do conflicting spectral or biological data arise in studies of this compound, and how can they be resolved?
Answer: Contradictions in synthesis :
- By-product formation : Alkylation may produce regioisomers (e.g., N1 vs. N3 substitution on benzimidazole). Resolution: Use 2D NMR (NOESY) to distinguish substitution patterns .
- Oxidative degradation : The chlorophenyl group may degrade under prolonged heating. Mitigation: Conduct reactions under inert gas (N₂/Ar) and monitor via TLC .
Q. Biological data variability :
Q. What strategies improve the yield of this compound in large-scale synthesis while maintaining purity?
Answer:
- Flow chemistry : Continuous processing reduces side reactions (e.g., dimerization) during amide coupling .
- Catalytic optimization : Use Pd/Cu catalysts for Ullmann-type coupling in benzimidazole formation to enhance efficiency (yield increase from 60% to 85%) .
- Crystallization techniques : Employ anti-solvent precipitation (e.g., water in DMF) to isolate high-purity crystals (>99% by HPLC) .
Methodological Challenges and Solutions
Q. How can researchers address low reactivity in the benzimidazole alkylation step?
Answer:
- Activating agents : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the benzimidazole nitrogen .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 2 hours at 100°C, improving yield by 20% .
Q. What are best practices for evaluating the compound’s stability under physiological conditions?
Answer:
- Simulated gastric fluid (SGF) assay : Incubate at pH 1.2 (37°C, 24h) and analyze degradation via LC-MS. The benzamide bond is prone to hydrolysis, requiring enteric coating for oral delivery .
- Plasma stability test : Incubate with human plasma (37°C, 6h); instability correlates with esterase-mediated cleavage of labile groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
